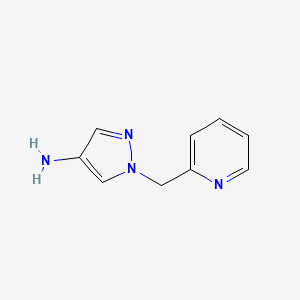

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQYXKEWRHHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152940-05-0 | |

| Record name | 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This compound, featuring a unique constellation of a pyridine ring, a pyrazole core, and a primary amine, represents a valuable scaffold in medicinal chemistry and drug discovery. The narrative delves into its structural attributes, predicted physicochemical properties, and detailed synthetic methodologies, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this heterocyclic amine.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The functionalization of the pyrazole ring with various substituents allows for the fine-tuning of its pharmacological profile. Aminopyrazoles, in particular, are versatile building blocks in drug discovery, with the amino group serving as a key handle for further molecular elaboration.[2][3] The title compound, this compound, integrates this valuable aminopyrazole core with a pyridinylmethyl substituent, a feature known to enhance binding to various biological targets and improve pharmacokinetic properties. This guide elucidates the chemical nature of this specific molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The structural framework of this compound combines the aromaticity and hydrogen bonding capabilities of the aminopyrazole moiety with the coordination and hydrogen bonding potential of the pyridine ring.

Predicted Physicochemical Data

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₀N₄ | - |

| Molecular Weight | 174.21 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a solid at room temperature | Analogy |

| XlogP | 0.1 | Predicted[4] |

| Hydrogen Bond Donors | 1 | Predicted[4] |

| Hydrogen Bond Acceptors | 3 | Predicted[4] |

| pKa | ~5.4 (for pyridinium ion) | Analogy[5] |

| Boiling Point | ~340 °C (Predicted) | Analogy[6] |

| Melting Point | 73-76 °C (for 1-(2-pyridyl) isomer) | Experimental[6] |

Note: The CAS number 3524-31-0 corresponds to the isomer 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.[7] No definitive CAS number has been publicly assigned to the title compound.

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-step sequence starting from 4-nitropyrazole. This well-established pathway involves the N-alkylation of the pyrazole ring followed by the reduction of the nitro group.[8] This strategy is widely employed for the preparation of substituted 4-aminopyrazoles due to the commercial availability of the starting materials and the high efficiency of the transformations.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process is designed to be robust and scalable for laboratory settings.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (Intermediate)

Causality: The N-alkylation of 4-nitropyrazole with 2-(chloromethyl)pyridine is a standard nucleophilic substitution reaction. 4-nitropyrazole is weakly acidic and can be deprotonated by a mild base like potassium carbonate to form the pyrazolide anion. This anion then acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.

Protocol:

-

To a solution of 4-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide salt.

-

Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) and an additional equivalent of K₂CO₃ to neutralize the hydrochloride salt.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole.

PART 2: Synthesis of this compound (Final Product)

Causality: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Stannous chloride (SnCl₂) in an alcoholic solvent like ethanol is a classic and reliable method for this conversion.[9] The reaction proceeds through a series of electron transfer steps from Sn(II) to the nitro group, with the alcohol serving as a proton source. The reaction is typically clean and high-yielding.

Protocol:

-

Suspend the intermediate, 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq), in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction is typically complete within a few hours, as can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on known data for similar structures, the following spectral characteristics are anticipated.[5][10]

¹H NMR Spectroscopy

Caption: Key reactivity pathways for the title compound.

-

Nucleophilic Amine: The 4-amino group is a potent nucleophile and can readily undergo acylation to form amides, sulfonylation to form sulfonamides, and alkylation. This makes it an excellent starting point for building more complex molecules, as demonstrated in the synthesis of kinase inhibitors. [4]* Ligand Properties: The pyridine nitrogen and the pyrazole nitrogens can act as ligands to coordinate with metal centers, making the molecule potentially useful in catalysis or materials science.

-

Medicinal Chemistry Building Block: The primary utility of this compound is as an intermediate in drug discovery. The aminopyrazole core is a known pharmacophore, and the pyridinylmethyl group can be used to probe binding pockets and modulate solubility and metabolic stability. For instance, related structures have been investigated as inhibitors of various enzymes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is unavailable, general precautions for handling aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed.

For related aminopyrazole compounds, the GHS hazard statements often include warnings for skin irritation, serious eye irritation, and potential respiratory irritation. [11]

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a building block in the synthesis of pharmacologically active molecules. Its synthesis, achievable through a reliable and straightforward N-alkylation and nitro-reduction sequence, makes it an accessible intermediate for research and development. The combination of a nucleophilic amino group and two distinct heterocyclic systems provides a rich platform for chemical diversification. This guide provides the foundational chemical knowledge necessary for researchers to effectively synthesize, characterize, and utilize this promising scaffold in their scientific endeavors.

References

-

PubChemLite. This compound. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available from: [Link]

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

- Al-Ostoot, F.H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6618.

-

PubChem. 1H-pyrazol-4-amine. Available from: [Link]

-

PubMed. Regioselective and Guided C-H Activation of 4-nitropyrazoles. Available from: [Link]

-

PubChem. 1-methyl-4-nitro-1H-pyrazole. Available from: [Link]

-

PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501).... Available from: [Link]

-

ResearchGate. ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link]

-

ResearchGate. ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Available from: [Link]

-

PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

- Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

ResearchGate. ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]

-

PubMed. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from: [Link]

-

PubMed Central. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Available from: [Link]

-

Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Available from: [Link]

-

MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available from: [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. digital.csic.es [digital.csic.es]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Amino-1-(2-pyridyl)pyrazole CAS#: 28465-95-4 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Abstract

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel heterocyclic compounds such as 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, a molecule with potential applications in medicinal chemistry and materials science, confirming its precise atomic connectivity is of paramount importance. This in-depth guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this target molecule. Moving beyond a simple recitation of techniques, this paper delves into the scientific rationale behind the chosen analytical strategy, emphasizing a self-validating, orthogonal approach. We will detail the synergistic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed not only to provide a piece of the structural puzzle but also to corroborate the findings of the others, ensuring the highest degree of confidence in the final assigned structure.

The Imperative for an Orthogonal & Self-Validating Workflow

This guide is built upon a workflow where each analytical step serves to validate the last. Mass spectrometry will provide the elemental composition, which sets the atomic "parts list." Infrared spectroscopy will confirm the presence of key functional groups, acting as a rapid preliminary check. Finally, a comprehensive suite of NMR experiments will definitively map the atomic connectivity, serving as the ultimate arbiter of the molecular architecture. This multi-faceted strategy ensures a robust and reliable structural assignment.[3][4]

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

The foundational step in any structure elucidation is to determine the molecule's elemental formula. For this, High-Resolution Mass Spectrometry (HRMS) is the indispensable tool.[5][6] Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation of isobars (molecules with the same nominal mass but different elemental formulas).[7][8]

Causality of Method: Why HRMS is Critical

The nominal mass of our target compound is 174 Da. However, multiple elemental formulas could correspond to this mass (e.g., C₁₀H₁₄N₂, C₉H₁₀N₄, C₈H₆N₂O₂). By measuring the exact mass with high precision (typically <5 ppm error), we can definitively identify the correct formula.[6][7] This is because the precise atomic masses of elements are not integers (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁴N = 14.003074, ¹⁶O = 15.994915).[8]

Expected Data & Interpretation

For this compound, the expected molecular formula is C₉H₁₀N₄ .

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₁₀N₄ |

| Exact Mass (M) | 174.09055 |

| Monoisotopic Mass [M+H]⁺ | 175.09783 |

| Monoisotopic Mass [M+Na]⁺ | 197.07977 |

Table 1: Theoretical HRMS data for the target compound.[9]

An experimental [M+H]⁺ peak at m/z 175.0978 ± 0.0009 (for 5 ppm accuracy) would strongly confirm the C₉H₁₀N₄ formula. Additionally, the "Nitrogen Rule" states that a molecule with an even nominal mass must contain an even number of nitrogen atoms (or zero), which is consistent with our proposed structure.[10]

Fragmentation Analysis

While HRMS gives the formula, the fragmentation pattern from tandem MS (MS/MS) provides initial connectivity clues. The fragmentation process is initiated by ionization, creating a molecular ion (M⁺˙) that decomposes into smaller, stable fragments.[11]

Expected Fragmentation Pathways:

-

Benzylic Cleavage: The most likely initial fragmentation is the cleavage of the C-C bond between the methylene bridge and the pyridine ring, which is a weak benzylic-type position. This would yield a pyridin-2-ylmethyl cation (m/z 92) or a pyrazol-4-amine radical cation fragment.

-

Loss of HCN: Aromatic nitrogen heterocycles often undergo fragmentation by losing a neutral molecule of HCN (27 Da).[10]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan spectrum from m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the exact mass and isotopic pattern.

FTIR Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality of Method: A Quick Structural Sanity Check

Before diving into complex NMR analysis, IR allows for a quick confirmation of essential structural motifs. For our target, the most critical functionalities are the primary amine (-NH₂) and the two distinct aromatic rings (pyridine and pyrazole).

Expected Data & Interpretation

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Medium-Weak, Sharp |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium-Strong |

| Aromatic Rings | C=C / C=N Stretch | 1600-1450 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch (CH₂) | 2950-2850 | Medium-Weak |

| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |

Table 2: Predicted characteristic IR absorption bands.[12][13][14]

The presence of two distinct, sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[15][16] This, combined with the aromatic C=C and C=N stretching bands, would provide strong, immediate evidence supporting the proposed structure.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Process the spectrum (baseline correction, if needed) and identify the characteristic absorption bands corresponding to the functional groups.

NMR Spectroscopy: Assembling the Structural Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[17] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece together the structure of this compound.

¹H NMR: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling).

Predicted ¹H NMR Signals:

-

Pyridine Ring (4H): This will be a complex region with four distinct protons. The proton adjacent to the nitrogen (H-6') will be the most deshielded (~8.5 ppm). The other three protons will appear between ~7.2-7.8 ppm, showing characteristic coupling patterns (doublets, triplets).

-

Pyrazole Ring (2H): Two singlets (or narrow doublets due to long-range coupling) are expected. The H-3 and H-5 protons of the pyrazole ring will have distinct chemical shifts, likely in the ~7.5-8.0 ppm range.[18][19]

-

Methylene Bridge (-CH₂-, 2H): A sharp singlet around ~5.3-5.5 ppm. Its deshielded nature is due to being attached to two electronegative aromatic systems.

-

Amine (-NH₂, 2H): A broad singlet that can appear over a wide range (e.g., ~3.5-5.0 ppm) and whose chemical shift is concentration and solvent dependent. Its signal may disappear upon D₂O exchange.[14]

¹³C NMR & DEPT: Identifying the Carbon Framework

The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Signals:

-

Pyridine Ring (5C): Five signals in the aromatic region (~120-155 ppm).

-

Pyrazole Ring (3C): Three signals, with the C-4 carbon bearing the amine group being the most shielded (~110-120 ppm) and the C-3 and C-5 carbons appearing further downfield (~130-140 ppm).[20][21]

-

Methylene Bridge (-CH₂-, 1C): One signal in the aliphatic region, likely around ~50-60 ppm.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the fragments identified in the 1D spectra.[22][23]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It will be instrumental in tracing the connectivity within the pyridine ring (e.g., H-3' to H-4' to H-5' to H-6'). It will not show correlations across the linking nitrogen atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It allows for the unambiguous assignment of every protonated carbon signal in the ¹³C spectrum. For example, the proton signal at ~5.4 ppm will show a cross-peak to the carbon signal at ~55 ppm, confirming the CH₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds. These long-range correlations are the "glue" that connects the molecular fragments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. readchemistry.com [readchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C9H10N4) [pubchemlite.lcsb.uni.lu]

- 10. whitman.edu [whitman.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

A Comprehensive Technical Guide to 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Therapeutic Applications

Abstract

This technical guide provides a detailed scientific overview of the heterocyclic compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. This molecule uniquely combines two pharmacologically significant scaffolds: the aminopyrazole core, a privileged structure in numerous approved therapeutics, and the pyridine ring, which is frequently employed to enhance solubility and modulate target engagement. While this specific isomer is not extensively documented in public literature, its structural components suggest significant potential as a lead compound in drug discovery, particularly in the domain of kinase inhibition. This document outlines the compound's formal nomenclature, predicted physicochemical properties, a robust and plausible synthetic route with a detailed experimental protocol, and a strategic workflow for its biological evaluation. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to investigate this promising chemical entity.

Part 1: Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section establishes the formal nomenclature and summarizes key computed data for this compound.

IUPAC Name and Structural Context

The formal IUPAC name for the topic compound is This compound [1].

It is critical to distinguish this molecule from its structural isomers, which may possess markedly different biological activities and physicochemical properties. Common isomers include:

-

Positional Isomers of the Pyridinylmethyl Group: Substitution at the 3- or 4-position of the pyridine ring (e.g., 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine)[2][3].

-

Positional Isomers of the Amino Group: Attachment of the amino group at the 3- or 5-position of the pyrazole ring.

-

Linkage Isomers: Direct attachment of the pyridine ring to the pyrazole nitrogen (e.g., 1-(pyridin-4-yl)-1H-pyrazol-4-amine)[4].

This guide focuses exclusively on the this compound structure. No widely recognized synonyms for this specific compound are currently available in major chemical databases.

Physicochemical Data Summary

The following table summarizes essential physicochemical and structural properties, primarily derived from computational predictions, which serve as a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | PubChemLite[1] |

| Monoisotopic Mass | 174.09055 Da | PubChemLite[1] |

| SMILES | C1=CC=NC(=C1)CN2C=C(C=N2)N | PubChemLite[1] |

| InChI | InChI=1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2 | PubChemLite[1] |

| InChIKey | SJOQYXKEWRHHOF-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 0.1 | PubChemLite[1] |

| Hydrogen Bond Donors | 1 (amine group) | Calculated |

| Hydrogen Bond Acceptors | 3 (pyridine N, pyrazole N2, amine N) | Calculated |

Part 2: Rationale for Investigation in Drug Discovery

The rationale for investigating this compound is firmly rooted in the established success of its constituent chemical motifs in medicinal chemistry. The pyrazole nucleus is a cornerstone of numerous approved drugs, and its combination with a pyridine ring represents a deliberate and strategic design choice.[5]

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules across a wide range of therapeutic areas.[5][6] Its value stems from several key features:

-

Metabolic Stability: The aromatic pyrazole ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]

-

Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or other heterocycles, often improving properties like solubility and potency.[7][8]

-

Versatile Interactions: The pyrazole ring contains both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (pyridine-like N atom), allowing for diverse and specific interactions with biological targets.[7]

Many successful drugs, including kinase inhibitors like Crizotinib and the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its validated role in modern therapeutics.[9]

The Aminopyrazole Moiety as a Key Pharmacophore

The addition of an amino group to the pyrazole scaffold, creating an aminopyrazole, is a particularly powerful strategy in the design of kinase inhibitors. Kinase active sites commonly feature a "hinge" region that forms critical hydrogen bonds with inhibitors. The amino group of an aminopyrazole is perfectly positioned to act as a hydrogen bond donor, anchoring the molecule in the ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as potent inhibitors of casein kinase 1δ/ε (CK1δ/ε), a target relevant to neurodegenerative disorders and cancer.[10]

The Role of the Pyridin-2-ylmethyl Substituent

The choice of the pyridin-2-ylmethyl group at the N1 position is not arbitrary. This substituent is expected to confer several advantageous properties:

-

Aqueous Solubility: The basic nitrogen atom of the pyridine ring can be protonated at physiological pH, significantly enhancing the aqueous solubility of the molecule—a critical parameter for drug development.

-

Target Interactions: The pyridine nitrogen acts as a strong hydrogen bond acceptor, providing an additional anchor point for interaction with amino acid residues (e.g., serine, threonine, lysine) in a target's binding site.

-

Vectorial Orientation: The methylene linker (-CH₂-) provides rotational flexibility, allowing the pyridine ring to adopt an optimal orientation within a binding pocket to engage in favorable interactions, such as π-π stacking with aromatic residues like phenylalanine or tyrosine.

Part 3: Synthesis and Characterization

While a specific synthesis for this compound is not published, a reliable and high-yielding pathway can be proposed based on well-established synthetic methodologies for analogous compounds.[11][12] The proposed two-step synthesis involves N-alkylation of a nitro-pyrazole precursor followed by reduction of the nitro group.

Proposed Synthetic Pathway

The logical pathway begins with commercially available 4-nitro-1H-pyrazole and 2-(chloromethyl)pyridine.

Sources

- 1. PubChemLite - this compound (C9H10N4) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Pyridine, 4-(4-aminopyrazol-1-yl)- | C8H8N4 | CID 206684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies [pubmed.ncbi.nlm.nih.gov]

- 11. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine starting materials

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazole and pyridine moieties are privileged scaffolds in medicinal chemistry, and their combination in this specific arrangement offers a versatile building block for the development of novel therapeutic agents and other advanced materials.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, starting from readily available commercial precursors. The guide follows a logical progression from retrosynthetic analysis to the step-by-step synthesis of key intermediates and the final target molecule, emphasizing the rationale behind procedural choices and providing detailed experimental protocols.

Introduction: Significance of the Pyrazole-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular entity creates a structure with a rich chemical profile and significant biological potential. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3] Similarly, the pyridine ring is a cornerstone in numerous FDA-approved drugs. The target molecule, this compound, serves as a key intermediate, presenting multiple reactive sites for further chemical elaboration, making it a valuable precursor in the synthesis of complex molecular architectures for drug discovery programs.[4][5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule is crucial for designing an efficient synthetic route. The primary strategy involves a convergent synthesis, where the two core heterocyclic systems are prepared separately and then coupled.

The key disconnections are:

-

C4-NH₂ Bond : The 4-amino group on the pyrazole ring can be reliably installed via the reduction of a corresponding nitro group. This is a standard, high-yielding transformation in heterocyclic chemistry, making 4-nitro-1-(pyridin-2-ylmethyl)-1H-pyrazole a key intermediate.[6]

-

Pyrazole N1-CH₂ Bond : The bond connecting the pyrazole nitrogen to the pyridinylmethyl group can be formed through a nucleophilic substitution (N-alkylation) reaction. This requires a pyrazole core (4-nitro-1H-pyrazole) and an electrophilic pyridine component, such as 2-(halomethyl)pyridine.

This analysis identifies two critical starting materials: 4-nitro-1H-pyrazole and 2-(chloromethyl)pyridine (or its bromo-analogue).

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Starting Materials

Preparation of 4-Nitro-1H-pyrazole

The synthesis of 4-nitropyrazole is achieved through the direct electrophilic nitration of pyrazole. This reaction requires strong acidic and nitrating conditions to overcome the electron-rich nature of the pyrazole ring and direct the substitution to the C4 position.[7]

Causality of Experimental Choices:

-

Nitrating Agent : A mixture of fuming nitric acid and fuming sulfuric acid is employed. Fuming sulfuric acid (oleum) protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[7]

-

Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of reagents is critical to prevent runaway reactions and the formation of dinitrated or other side products.[8] The subsequent heating to 50°C provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.[7]

Experimental Protocol: Nitration of Pyrazole [7]

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (2.1 eq) and pyrazole (1.0 eq). Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

-

Prepare the nitrating mixture in a separate flask by adding fuming sulfuric acid (20%, 3.0 eq) to a flask and cooling it in an ice-water bath. Slowly add fuming nitric acid (90%, 1.5 eq) while keeping the temperature between 0-10°C.

-

Cool the pyrazole sulfate solution in an ice-water bath and slowly add the pre-formed nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, warm the reaction mixture to 50°C and stir for 1.5 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8, causing the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitropyrazole.

| Parameter | Condition | Expected Yield | Reference |

| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ | ~85% | [7] |

| Temperature | 0-10°C (addition), 50°C (reaction) | ||

| Reaction Time | 1.5 hours |

Preparation of 2-(Chloromethyl)pyridine Hydrochloride

2-(Chloromethyl)pyridine is a key electrophile for the alkylation step. It can be synthesized from 2-methylpyridine (2-picoline). A highly efficient and selective method involves the N-oxidation of 2-picoline followed by rearrangement and chlorination using an appropriate chlorinating agent like phosphoryl chloride (POCl₃) or trichloroisocyanuric acid.[9][10]

Causality of Experimental Choices:

-

N-Oxide Formation : The N-oxide intermediate activates the adjacent methyl group, making it more susceptible to chlorination.

-

Chlorinating Agent : Phosphoryl chloride is an effective reagent that reacts with the N-oxide to facilitate a rearrangement, ultimately leading to the formation of 2-(chloromethyl)pyridine in high yield and selectivity.[10] The use of triethylamine acts as a base to neutralize the acidic byproducts.[11]

-

Salt Formation : The free base of 2-(chloromethyl)pyridine can be unstable. Conversion to its hydrochloride salt enhances its stability, making it easier to handle and store.[9]

Experimental Protocol: From 2-Methylpyridine [9]

-

A solution of 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml) is heated to reflux.

-

Trichloroisocyanuric acid (1.29 mole) is added in portions over 50 minutes, maintaining the reflux.

-

The mixture is stirred for an additional 2 hours, then cooled and filtered.

-

The filtrate is washed with 5% sodium hydroxide solution, and the organic phase is dried over MgSO₄ and filtered.

-

Dry hydrogen chloride gas (2.74 moles) is bubbled through the filtrate, which is then evaporated to dryness under vacuum.

-

The residue is triturated with dry acetone, filtered, washed with a small amount of acetone, and dried to yield 2-(chloromethyl)pyridine hydrochloride.

Assembly of this compound

The final assembly involves two key steps: N-alkylation of the pyrazole ring followed by the reduction of the nitro group.

Caption: Overall workflow for the final assembly steps.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

This step involves the reaction of the deprotonated 4-nitropyrazole anion with 2-(chloromethyl)pyridine in a classic Sₙ2 reaction.

Causality of Experimental Choices:

-

Base : Potassium carbonate (K₂CO₃) is a suitable and moderately strong base for deprotonating the pyrazole N-H. It is heterogeneous in many organic solvents, which can simplify workup, and is less hazardous than stronger bases like sodium hydride (NaH).

-

Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the pyrazole anion, thus accelerating the Sₙ2 reaction.

-

Leaving Group : Both chloride and bromide are effective leaving groups. 2-(Bromomethyl)pyridine, often used as its hydrobromide salt, can also be employed and may be more reactive than the chloride analogue.[12][13][14]

Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture. Note: The base will neutralize the HCl salt and deprotonate the pyrazole.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting materials.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

The product will often precipitate as a solid. If not, extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro intermediate to the target 4-amino pyrazole. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

-

Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups without affecting other reducible functionalities like the pyridine and pyrazole rings under standard conditions.[6] Alternative methods like reduction with tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic conditions are also viable but may require more extensive purification.[15]

-

Solvent : Methanol or ethanol are excellent solvents for hydrogenation as they readily dissolve the substrate and do not poison the catalyst.

Experimental Protocol: Synthesis of this compound [6]

-

Dissolve 1-(pyridin-2-ylmethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from pyrazole and 2-methylpyridine. The described pathway involves initial nitration of pyrazole, preparation of the 2-(chloromethyl)pyridine alkylating agent, followed by a convergent N-alkylation and a final nitro group reduction. The protocols provided are based on well-established chemical principles and literature precedents, offering a scalable and efficient route for producing this valuable chemical intermediate for research and development in the pharmaceutical and chemical sciences.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available from: [Link]

-

Wikipedia. 2-Chloromethylpyridine. Available from: [Link]

- Google Patents. US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

ResearchGate. The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available from: [Link]

-

HETEROCYCLES. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Available from: [Link]

-

The Royal Society of Chemistry. Support information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

-

ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

-

Organic Syntheses. 2-bromopyridine. Available from: [Link]

-

ACS Publications. Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Available from: [Link]

-

PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubMed. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]

-

PubMed. Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Available from: [Link]

-

PubMed Central (PMC). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

ResearchGate. Alternative Synthesis of 5‐(1H‐Pyrazol‐4‐yl)‐2‐{6‐[(2,2,6,6‐tetramethylpiperidin‐4‐yl)oxy]pyridazin‐3‐yl}phenol. Available from: [Link]

-

PubMed Central. [1,5-Bis(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. Available from: [Link]

-

PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

-

PubMed. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Available from: [Link]

-

PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

-

PubMed Central (PMC). Prodrug activation by 4,4′-bipyridine-mediated aromatic nitro reduction. Available from: [Link]

-

ResearchGate. Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides | Request PDF. Available from: [Link]

- Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

-

ResearchGate. (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 12. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanistic Hypothesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

A Senior Application Scientist's Perspective on a Privileged Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive analysis and a proposed mechanism of action for the compound 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine. We will delve into its known biological activities and extend our hypothesis based on the well-established pharmacological profile of the pyrazole scaffold.

Introduction: The Emergence of a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Pyrazole-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory actions.[2][3][4][5][6][7][8] The specific compound of interest, this compound, has recently been identified within a series of molecules designed as inhibitors of urate transporter 1 (URAT-1).[9] This discovery provides a solid, initial framework for its primary mechanism of action. However, the inherent properties of the pyrazole core suggest that its biological effects may be more complex, potentially involving other key cellular targets. This guide will, therefore, explore a dual-faceted mechanism of action hypothesis and propose a rigorous experimental workflow for its validation.

Hypothesis 1: Primary Mechanism of Action as a URAT-1 Inhibitor

Recent research has successfully designed and synthesized a series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as potent URAT-1 inhibitors.[9] The core structure, 1-(pyridin-2-ylmethyl)-1H-pyrazole, is a key component of these molecules. URAT-1 is a crucial transporter in the kidneys responsible for the reabsorption of uric acid. Its inhibition is a key therapeutic strategy for managing hyperuricemia and related conditions like gout and hyperuricemic nephropathy.[9]

The proposed mechanism involves the competitive binding of this compound to the URAT-1 transporter, thereby preventing the reuptake of uric acid from the renal tubules into the blood. This leads to increased uric acid excretion in the urine and a subsequent reduction of serum uric acid levels.

Supporting Evidence and Rationale

The design of the broader series of compounds containing the 1-(pyridin-2-ylmethyl)-1H-pyrazole moiety was based on a bioisosteric replacement strategy from a known URAT-1 inhibitor.[9] This rational drug design approach provides strong evidence for the intended target. The pyrazole ring, in this context, likely serves as a key pharmacophore, making specific hydrogen bond and hydrophobic interactions within the binding site of the URAT-1 transporter. The pyridinylmethyl substituent can further enhance binding affinity and modulate the physicochemical properties of the molecule.

Hypothesis 2: Alternative/Parallel Mechanism as a Protein Kinase Inhibitor

The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][10][11][12][13] Numerous clinically approved and investigational drugs targeting a wide range of kinases involved in cancer and inflammatory diseases contain a pyrazole core.[11][12] This prevalence is due to the ability of the pyrazole ring to mimic the purine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[10][13]

Given the structural features of this compound, it is plausible that this compound also possesses inhibitory activity against one or more protein kinases. The 4-amino group on the pyrazole ring can act as a hydrogen bond donor, a common feature in many kinase inhibitors.

Potential Kinase Targets

Based on the activities of structurally related pyrazole derivatives, potential kinase targets could include, but are not limited to:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole-based compounds have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[14][15]

-

Janus Kinases (JAKs): The pyrazole ring is a core component of JAK inhibitors like Ruxolitinib.[10]

-

Aurora Kinases: Several pyrazole derivatives have been developed as inhibitors of Aurora kinases, which are involved in mitosis.[1][10][11]

-

Bruton's Tyrosine Kinase (BTK): Novel BTK inhibitors with a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been developed.[16]

-

Fms-like Tyrosine Kinase 3 (FLT3): 1-H-pyrazole-3-carboxamide derivatives have demonstrated potent FLT3 inhibition.[17]

The inhibition of such kinases could lead to a variety of cellular effects, including anti-proliferative, anti-inflammatory, and immunomodulatory activities.

Experimental Validation Workflows

To thoroughly investigate the proposed dual mechanism of action, a multi-pronged experimental approach is necessary.

Workflow 1: Validation of URAT-1 Inhibition

This workflow aims to confirm and quantify the inhibitory activity of this compound against the URAT-1 transporter.

1. In Vitro Uric Acid Uptake Assay:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human URAT-1 transporter (SLC22A12).

- Protocol:

- Seed URAT-1-expressing HEK293 cells in 24-well plates.

- Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

- Initiate uric acid uptake by adding a buffer containing [14C]-labeled uric acid.

- Incubate for a short period (e.g., 5-10 minutes) at 37°C.

- Terminate the uptake by washing the cells with ice-cold buffer.

- Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

- Calculate the IC50 value for the inhibition of uric acid uptake.

2. Competitive Binding Assay:

- This assay will determine if the compound directly competes with a known URAT-1 ligand.

- Protocol:

- Use membrane preparations from cells overexpressing URAT-1.

- Incubate the membranes with a radiolabeled URAT-1 ligand (e.g., [3H]-probenecid) in the presence of increasing concentrations of this compound.

- Separate bound from free ligand by filtration.

- Measure the bound radioactivity and calculate the Ki (inhibition constant).

Diagram of URAT-1 Inhibition Workflow

Caption: Workflow for validating URAT-1 inhibition.

Workflow 2: Investigation of Kinase Inhibitory Activity

This workflow is designed to identify potential protein kinase targets and validate the inhibitory effects of the compound.

1. Broad-Spectrum Kinase Panel Screening:

- Objective: To identify potential kinase targets from a large, diverse panel.

- Protocol:

- Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

- Screen at a fixed concentration (e.g., 1 or 10 µM) against a panel of 100-400 kinases.

- The output will be the percent inhibition for each kinase.

2. Hit Validation and IC50 Determination:

- Objective: To confirm the hits from the primary screen and determine their potency.

- Protocol:

- For the top hits (e.g., >50% inhibition), perform in vitro enzymatic assays.

- Use purified recombinant kinases and appropriate substrates.

- Measure kinase activity in the presence of a range of concentrations of the compound.

- Determine the IC50 value for each validated hit.

3. Cellular Target Engagement and Downstream Signaling:

- Objective: To confirm that the compound inhibits the target kinase in a cellular context.

- Protocol:

- Select a cell line that expresses the target kinase and has a known downstream signaling pathway.

- Treat the cells with varying concentrations of this compound.

- Lyse the cells and perform Western blotting to assess the phosphorylation status of the direct substrate of the target kinase and other downstream signaling proteins.

- A decrease in phosphorylation would indicate target engagement.

Diagram of Kinase Inhibition Workflow

Caption: Workflow for investigating kinase inhibitory activity.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experimental workflows.

Table 1: URAT-1 Inhibition Data

| Assay Type | Endpoint | Value (µM) |

|---|---|---|

| Uric Acid Uptake | IC50 | TBD |

| Competitive Binding | Ki | TBD |

Table 2: Kinase Inhibition Profile (Top Hits)

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Cellular p-Substrate Inhibition (IC50, µM) |

|---|---|---|---|

| Kinase A | TBD | TBD | TBD |

| Kinase B | TBD | TBD | TBD |

| Kinase C | TBD | TBD | TBD |

Conclusion and Future Directions

The compound this compound presents an exciting opportunity for drug discovery. The initial hypothesis, grounded in recent literature, points towards its action as a URAT-1 inhibitor.[9] However, the well-documented role of the pyrazole scaffold as a "hinge-binding" motif in protein kinases strongly suggests a potential for a dual mechanism of action.[1][12][13] The proposed experimental workflows provide a comprehensive strategy to elucidate the precise molecular mechanisms of this compound.

Should both hypotheses prove to be correct, this compound could represent a novel class of multi-targeting agents. For instance, a compound that inhibits both URAT-1 and a pro-inflammatory kinase could be highly beneficial in treating gout, where both hyperuricemia and inflammation are key pathological features. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets, as well as in vivo studies to assess efficacy and pharmacokinetic properties.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available at: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. Available at: [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2017). Molecules. Available at: [Link]

-

Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Research Square. Available at: [Link]

-

Pharmaceutical importance of pyrazoline derivatives: A mini review. (2018). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (2019). ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioalllied Sciences. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. (2022). Neuroquantology. Available at: [Link]

-

N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer. Available at: [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2020). Molecules. Available at: [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 9. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 17. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of pyridinyl-pyrazole derivatives

An In-Depth Technical Guide to the Biological Activity of Pyridinyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyridine and pyrazole rings creates a privileged heterocyclic scaffold, the pyridinyl-pyrazole, that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding capabilities and synthetic accessibility.[3][4] The constituent pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[5] When coupled with the pyridine ring, the resulting derivatives exhibit a broad spectrum of pharmacological activities, making them highly valuable in drug discovery.[1][6]

This technical guide provides a comprehensive overview of the diverse biological activities of pyridinyl-pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, kinase inhibitory, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities.

Anticancer Activity of Pyridinyl-Pyrazole Derivatives

Pyridinyl-pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes required for tumor growth and proliferation.

Mechanism of Action

The anticancer effects of pyridinyl-pyrazole derivatives are attributed to several mechanisms, including:

-

Tubulin Polymerization Inhibition: Certain derivatives disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[7]

-

Kinase Inhibition: Many pyridinyl-pyrazoles act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and PI3K.[10][11] This inhibition disrupts signaling pathways that control cell growth, proliferation, and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on both the pyridine and pyrazole rings significantly influences the anticancer potency. For instance, the presence of lipophilic and electron-withdrawing groups, such as halogens on a phenyl substituent, has been shown to enhance cytotoxic activity against certain cancer cell lines.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected pyridinyl-pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinyl-pyrazole with 4-chlorophenyl substitution | HeLa (Cervix Carcinoma) | 4.94 | [7] |

| Thiazolyl-pyrazole analogue | MDA-MB231 (Breast Cancer) | 22.84 | [12] |

| Pyrazolo[4,3-c]pyridine derivative | MCF7 (Breast Cancer) | 1.937 (µg/mL) | [11] |

| Pyrazolo[4,3-c]pyridine derivative | HepG2 (Liver Cancer) | 3.695 (µg/mL) | [11] |

| Pyrazole carbaldehyde derivative | MCF7 (Breast Cancer) | 0.25 | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of pyridinyl-pyrazole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyridinyl-pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Visualization: Kinase Inhibition Leading to Apoptosis

Caption: Selective COX-2 inhibition by pyridinyl-pyrazoles.

Kinase Inhibitory Activity of Pyridinyl-Pyrazole Derivatives

Protein kinases are a large family of enzymes that play a crucial role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer. Pyridinyl-pyrazole derivatives have been extensively explored as potent and selective kinase inhibitors. [5][10][13]

Mechanism of Action

Pyridinyl-pyrazoles typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. [5]This competitive inhibition blocks the downstream signaling pathways controlled by the kinase. The specific interactions of the pyridinyl-pyrazole scaffold with the kinase, such as hydrogen bonding with the hinge region and hydrophobic interactions, determine its potency and selectivity. [5][10]

Target Kinases

Pyridinyl-pyrazole derivatives have been shown to inhibit a variety of kinases, including:

-

Aurora Kinases: Involved in cell cycle regulation. [10][13]* Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is crucial for immune responses. [5]* Phosphoinositide 3-kinases (PI3Ks): Central to cell growth, proliferation, and survival pathways. [14]* Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis. [10]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected pyridinyl-pyrazole derivatives against various kinases.

| Compound Class | Target Kinase | IC50/GI50 | Reference |

| Imidazo[4,5-b]pyridine-based derivative (7a) | Aurora-A | Inhibited a range of kinases | [10] |

| Pyrazolopyridine derivative (20e) | PI3Kγ | IC50 = 4.0 nM | [14] |

| Pyrazolopyridine derivative (20e) | PI3Kδ | IC50 = 9.1 nM | [14] |

| Ruxolitinib (a pyrazole derivative) | JAK1/JAK2 | FDA approved inhibitor | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Principle: The assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-